molecular formula C20H15N3O2S2 B11550593 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11550593
M. Wt: 393.5 g/mol
InChI Key: IBHCMUMMNZMREB-SRZZPIQSSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a naphthalene ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.

    Sulfanylation: The benzothiazole ring is then sulfanylated using an appropriate thiolating agent.

    Condensation with Acetohydrazide: The sulfanylated benzothiazole is reacted with acetohydrazide under reflux conditions.

    Schiff Base Formation: Finally, the product is condensed with 2-hydroxynaphthaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the hydrazide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Enzyme Inhibition: Possible applications in enzyme inhibition studies.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is not fully understood but is believed to involve:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways related to oxidative stress or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to the presence of both benzothiazole and naphthalene rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various applications, from catalysis to drug development.

Properties

Molecular Formula

C20H15N3O2S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H15N3O2S2/c24-17-10-9-13-5-1-2-6-14(13)15(17)11-21-23-19(25)12-26-20-22-16-7-3-4-8-18(16)27-20/h1-11,24H,12H2,(H,23,25)/b21-11+

InChI Key

IBHCMUMMNZMREB-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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